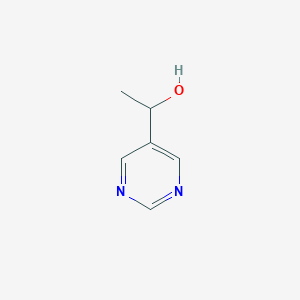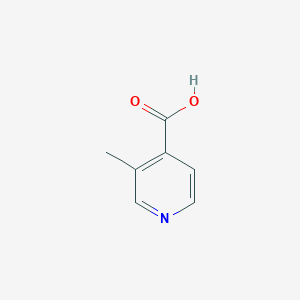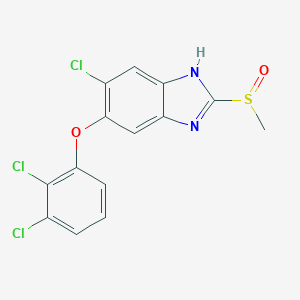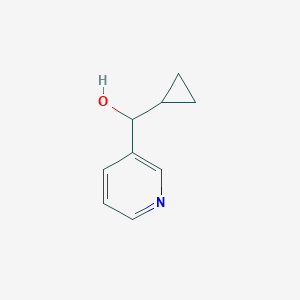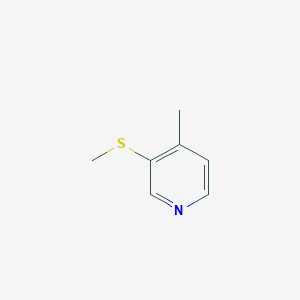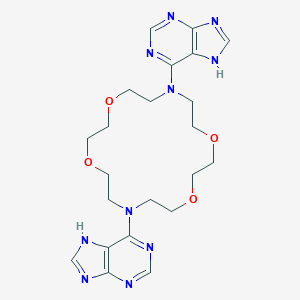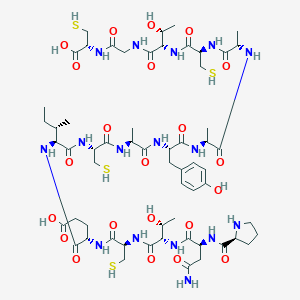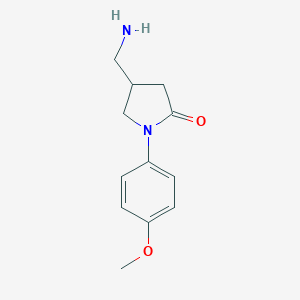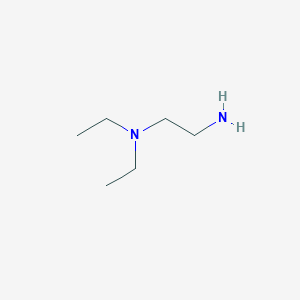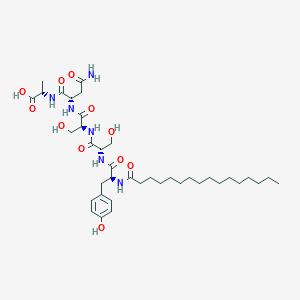
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine (Pal-SSAA) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. Pal-SSAA is a synthetic peptide that is composed of six amino acids, including tyrosine, serine, asparagine, and alanine. This peptide has been synthesized using various methods and has shown promising results in various scientific studies.
作用機序
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine exerts its biological effects by binding to specific receptors on the cell surface. It has been shown to bind to toll-like receptor 4 (TLR4) and inhibit the activation of nuclear factor kappa B (NF-κB), which plays a critical role in the inflammatory response. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism.
生化学的および生理学的効果
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has also been shown to reduce oxidative stress and increase antioxidant activity. Additionally, N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has several advantages for lab experiments, including its stability and ease of synthesis. It has also been shown to have low toxicity and high specificity for its target receptors. However, N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has some limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for research on N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine. One potential direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these diseases. Another future direction is to study the potential use of N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine in combination with other drugs for cancer therapy. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to have synergistic effects with other drugs, and this combination therapy may improve cancer treatment outcomes. Finally, future research could focus on the development of N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine analogs with improved pharmacological properties, such as increased stability and bioavailability.
Conclusion:
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine is a promising peptide with potential therapeutic applications in various fields, including cancer therapy and neurodegenerative diseases. Its mechanism of action and biochemical and physiological effects have been extensively studied, and future research could focus on its potential use in combination therapy and the development of analogs with improved pharmacological properties.
合成法
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis is a widely used method that involves the stepwise addition of amino acids to a growing peptide chain on a solid support. Solution-phase peptide synthesis, on the other hand, involves the coupling of amino acids in solution using coupling reagents.
科学的研究の応用
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
特性
CAS番号 |
145671-08-5 |
|---|---|
製品名 |
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine |
分子式 |
C38H62N6O11 |
分子量 |
778.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(hexadecanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C38H62N6O11/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(49)41-28(21-26-17-19-27(47)20-18-26)35(51)43-31(24-46)37(53)44-30(23-45)36(52)42-29(22-32(39)48)34(50)40-25(2)38(54)55/h17-20,25,28-31,45-47H,3-16,21-24H2,1-2H3,(H2,39,48)(H,40,50)(H,41,49)(H,42,52)(H,43,51)(H,44,53)(H,54,55)/t25-,28-,29-,30-,31-/m0/s1 |
InChIキー |
JEAQWISLKGHURS-YBVOJSTASA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |
その他のCAS番号 |
145671-08-5 |
配列 |
YSSNA |
同義語 |
N-palmitoyl-Tyr-Ser-Ser-Asn-Ala N-palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine PTSSAA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



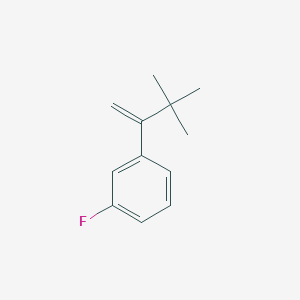
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
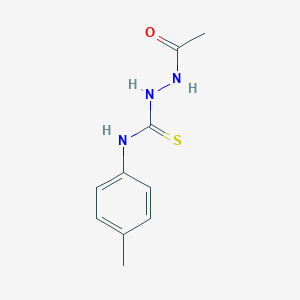
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
